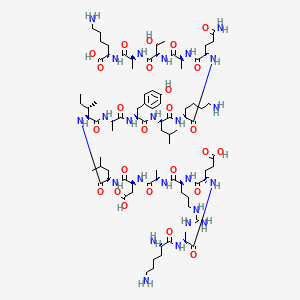

![molecular formula C12H14N2O5 B612889 L-Asparagine, N2-[(phenylmethoxy)carbonyl]- CAS No. 29880-22-6](/img/structure/B612889.png)

L-Asparagine, N2-[(phenylmethoxy)carbonyl]-

描述

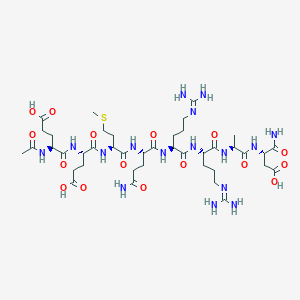

“L-Asparagine, N2-[(phenylmethoxy)carbonyl]-” is an amino acid found in most proteins . It is an essential amino acid in humans, meaning that it cannot be synthesized in the body and must be obtained from the diet. The molecular formula is C12H14N2O5 .

Synthesis Analysis

L-Asparaginase (L-ASNase) is an enzyme that hydrolyses the amino acid asparagine into aspartic acid and ammonia . Systemic administration of bacterial L-ASNase is successfully used to lower the bioavailability of this non-essential amino acid .Molecular Structure Analysis

The molecular structure of “L-Asparagine, N2-[(phenylmethoxy)carbonyl]-” is represented by the IUPAC name (2 S )-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid . The molecular weight is 266.25 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “L-Asparagine, N2-[(phenylmethoxy)carbonyl]-” include a molecular weight of 266.25 g/mol . More specific physical and chemical properties were not found in the search results.科学研究应用

酶活性和应用

L-天冬氨酸作为天冬氨酸酶的底物,在临床和食品工业中具有关键应用。研究已经突出了分离出能够代谢L-天冬氨酸的微生物,从而揭示了天冬氨酸酶在白血病治疗以外的潜在应用。例如,克雷伯氏菌表现出利用L-天冬氨酸作为其唯一的碳和氮源的能力,展示了该酶在生物技术过程中更广泛的实用性(Nawaz et al., 1998)。类似地,对胡萝卜软腐病菌 L-天冬氨酶的研究强调了其底物特异性,为其在酶生物传感器和食品工业中降低丙烯酰胺水平的应用奠定了基础(Howard & Carpenter, 1972)。

生物技术增强

已经探索了L-天冬氨酶生产的优化策略,例如在大米曲霉中,突出了该酶在减少食品产品中丙烯酰胺形成中的作用。这不仅强调了该酶的健康影响,还强调了它在提高食品安全标准中的重要性(Dias & Sato, 2016)。

临床和治疗见解

关于L-天冬氨酶的全面评价探讨了其治疗应用,特别是其对急性淋巴细胞白血病的抗肿瘤活性。该评价讨论了L-天冬氨酶的不同来源和生产方法,强调了其在癌症治疗中的关键作用以及更少毒副作用、更有效配方的潜力(Batool et al., 2016)。

农业和植物研究

关于外源L-天冬氨酸对植物(如杨树)的影响的研究,揭示了其在生物量分配和根系形态中的作用。这表明L-天冬氨酸在农业中的应用,可能影响植物生长和营养管理策略(Han et al., 2022)。

生物传感器开发

基于L-天冬氨酶的生物传感器的开发代表了一种创新应用,特别是用于监测临床和食品工业中L-天冬氨酸水平。这些生物传感器为实时、敏感检测L-天冬氨酸提供了一种有前景的技术,这可能对白血病治疗和食品安全产生影响(Nunes et al., 2021)。

作用机制

Target of Action

The primary targets of L-Asparagine, N2-[(phenylmethoxy)carbonyl]- are Sodium-coupled neutral amino acid transporters and Asparagine synthetase [glutamine-hydrolyzing] . These targets play a crucial role in the metabolism of toxic ammonia in the body .

Mode of Action

L-Asparagine, N2-[(phenylmethoxy)carbonyl]- acts as a substrate for asparaginase, an enzyme that hydrolyzes the amino acid asparagine into aspartic acid and ammonia. This compound inhibits the Sodium-coupled neutral amino acid transporters, thereby affecting the transport of neutral amino acids .

Biochemical Pathways

The compound affects the biochemical pathway involving the metabolism of asparagine. Asparagine synthetase, which attaches ammonia to aspartic acid in an amidation reaction, plays a key role in this pathway . The compound’s interaction with this enzyme can lead to changes in the metabolic control of cell functions, particularly in nerve and brain tissue .

Pharmacokinetics

Result of Action

The molecular and cellular effects of the compound’s action involve the reduction of asparagine levels in the body, which can affect various biological processes. For instance, asparagine is critical for the production of the body’s proteins, enzymes, and muscle tissue .

属性

IUPAC Name |

4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c13-10(15)6-9(11(16)17)14-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,15)(H,14,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCKRCGERFLLHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289208 | |

| Record name | Z-DL-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |

CAS RN |

2304-96-3, 4474-86-6, 29880-22-6 | |

| Record name | CBZ asparagine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CBZ D-Asparagine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CBZ asparagine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Z-DL-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。